molecular formula C12H13N3O5 B1512236 tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate CAS No. 380629-72-1

tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate

Cat. No.: B1512236
CAS No.: 380629-72-1
M. Wt: 279.25 g/mol
InChI Key: OTINQIFCOFSFII-UHFFFAOYSA-N
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Description

tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate (CAS 380629-72-1) is a high-value chemical building block with a molecular formula of C12H13N3O5 and a molecular weight of 279.25 g/mol . This compound is characterized by a benzo[d]isoxazole core structure substituted with a nitro group at the 5-position and a tert-butoxycarbonyl (Boc) protected carbamate group at the 3-position. The nitro group is a strong electron-withdrawing functionality and serves as a versatile chemical handle for further synthetic transformations, most notably its reduction to a corresponding amino group (CAS 380629-73-2) . This conversion is critical in medicinal and organic chemistry, as it allows researchers to efficiently generate a primary amine, which can then be functionalized to create a wide array of derivatives, such as amides, sulfonamides, or imines, for structure-activity relationship (SAR) studies or library synthesis. The Boc protecting group on the carbamate is a standard and highly valuable feature in synthetic design, as it is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to unveil a free amine. The compound should be stored refrigerated at 2-8°C to ensure its long-term stability . As a key synthetic intermediate, it is exclusively for use in laboratory research and development. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(5-nitro-1,2-benzoxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-12(2,3)19-11(16)13-10-8-6-7(15(17)18)4-5-9(8)20-14-10/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTINQIFCOFSFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857481
Record name tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380629-72-1
Record name tert-Butyl (5-nitro-1,2-benzoxazol-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate with the chemical formula C12H13N3O5C_{12}H_{13}N_{3}O_{5} and a molecular weight of 279.25 g/mol. Its structure features a tert-butyl group linked to a 5-nitrobenzo[d]isoxazole moiety through a carbamate linkage, which contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to be effective against various pathogens, making it a candidate for agricultural pesticides. The presence of the nitro group enhances its reactivity and potential as an antimicrobial agent.

2. Pesticidal Properties

The compound has been identified as an effective pesticide against several agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This property is particularly valuable in integrated pest management strategies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell behavior.
  • Interaction with Biological Targets : Its structural features allow it to interact with various biological targets, potentially including receptors involved in inflammation and cancer progression .

Case Studies

Case Study 1: Pesticidal Efficacy
In a controlled study, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations within 48 hours of application, demonstrating its effectiveness as a pesticide.

Case Study 2: Antitumor Screening
A series of derivatives based on the isoxazole structure were screened for antitumor activity. Compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
tert-butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamateMethoxy group instead of nitroPotentially different biological activity profile
tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamateAmino group at a different positionMay exhibit different reactivity and solubility
tert-butyl (4-nitrobenzo[d]isoxazol-3-yl)carbamateNitro group at position 4Variations in biological activity due to position

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free amine.

Key Methods

  • Anhydrous Acidolysis : Trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding 5-nitrobenzo[d]isoxazol-3-amine .

  • Catalytic Deprotection : Tris(4-bromophenyl)aminium hexachloroantimonate ("magic blue") with triethylsilane enables Boc cleavage under mild conditions .

Reagents/ConditionsProductReaction TimeReference
TFA (20% v/v), CH₂Cl₂, rt5-Nitrobenzo[d]isoxazol-3-amine2–4 hours
Magic blue (5 mol%), Et₃SiH, CH₂Cl₂5-Nitrobenzo[d]isoxazol-3-amine30 minutes

Functional Group Transformations

The nitro group serves as a precursor for further modifications, such as reduction to an amine.

Nitro Reduction
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, producing tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate .

Reagents/ConditionsProductSelectivityReference
H₂ (1 atm), Pd/C, MeOHtert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate>95%
Fe, HCl, H₂Otert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate~80%

Stability and Reactivity

  • Thermal Stability : The compound is stable at 2–8°C under inert atmospheres but degrades at elevated temperatures .

  • Hydrolytic Sensitivity : Prolonged exposure to moisture may lead to carbamate hydrolysis, necessitating anhydrous storage .

Comparison with Similar Compounds

Structural and Functional Differences

  • Key Difference: Replacement of the nitro group (-NO₂) with an amino group (-NH₂) at the 5-position of the benzisoxazole ring.
  • Molecular Formula : C₁₂H₁₅N₃O₃ (vs. C₁₂H₁₃N₃O₅ for the nitro analog) .
  • Molar Mass : 236.27 g/mol (vs. 279.25 g/mol) .

Physical Properties

Property Nitro Derivative Amino Derivative
Melting Point 160–162°C 117–119°C
Boiling Point Not reported 460.1°C (predicted)
Density 1.306 g/cm³ (predicted) Not reported
pKa Not reported 11.73 ± 0.43

tert-Butyl (3-(1,3-dioxoisoindolin-2-yl)-5-nitrobenzo[d]isoxazol-6-yl)carbamate

Key Features

  • Structure : Incorporates a 1,3-dioxoisoindolin-2-yl group at the 3-position and a nitro group at the 5-position .
  • Molecular Formula : C₂₀H₁₇N₅O₇ (molar mass: 425.11 g/mol) .
  • Synthesis: Derived via reduction of the nitro group in intermediates using stannous chloride, followed by coupling reactions .

Comparison

  • Application: Intermediate in pharmaceutical synthesis (e.g., diamino derivatives for kinase inhibitors) vs. pesticidal use of the parent nitro compound .
  • Reactivity : The dioxoisoindolin group enhances steric bulk, influencing binding affinity in drug candidates .

tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate (CAS: 1344692-94-9)

  • Structural Difference: Methyl (-CH₃) substitution at the 5-position instead of nitro or amino groups .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate generally involves:

  • Formation of the isoxazole ring system, often via cyclization of appropriate precursors such as hydroxylamine derivatives with nitriles or carbonyl compounds.
  • Introduction of the nitro substituent on the benzene ring fused to the isoxazole.
  • Protection of the amino group by tert-butyl carbamate (Boc) to afford the carbamate derivative.

While direct detailed synthetic procedures for this exact compound are limited in open literature, related synthetic routes for isoxazole derivatives and carbamate protection provide a foundation for its preparation.

Isoxazole Core Formation

A key intermediate in the preparation is 3-amino-5-(tert-butyl)isoxazole, which can be synthesized by reacting pivaloylacetonitrile with hydroxylamine under carefully controlled pH and temperature conditions. This method is described in patent CS203945B2, which reports:

  • React pivaloylacetonitrile with hydroxylamine hydrochloride in aqueous solution.
  • Maintain pH initially around 6.4 to 7.3 by gradual addition of hydrochloric acid.
  • Reflux the mixture overnight (~22 hours) to complete the reaction.
  • Isolate the product by filtration after solvent removal.

This process yields 3-amino-5-(tert-butyl)isoxazole with approximately 56% yield and high isomeric purity (~91.2% desired isomer).

Parameter Condition/Value
Starting material Pivaloylacetonitrile
Reagent Hydroxylamine hydrochloride
Solvent Aqueous solution
pH range 6.2 to 7.3 (controlled)
Temperature Reflux (~100°C)
Reaction time 22 hours
Yield 56% (desired isomer)
Purity 91.2% (by gas chromatography)

Given the sensitivity of isoxazole rings, mild nitration conditions or introduction of the nitro group prior to ring closure may be preferred.

Carbamate Protection (tert-Butyl Carbamate Installation)

The amino group on the isoxazole ring is protected as a tert-butyl carbamate to yield the final compound. Typical methods for carbamate formation include:

  • Reaction of the amino isoxazole intermediate with di-tert-butyl dicarbonate (Boc2O) under basic or neutral conditions.
  • Use of organic solvents such as dichloromethane or acetonitrile.
  • Mild reaction temperatures (room temperature to 40°C).
  • Purification by crystallization or chromatography.

This step ensures stability and facilitates handling of the compound for further applications.

Summary Data Table of Preparation Parameters

Step Reaction Type Key Reagents/Conditions Yield/Notes
Isoxazole formation Cyclization of nitrile + hydroxylamine Pivaloylacetonitrile, hydroxylamine hydrochloride, aqueous, pH 6.2-7.3, reflux 22 h 56% yield, 91.2% purity
Nitro group introduction Aromatic nitration or use of pre-nitrated precursors HNO3/H2SO4 (typical), controlled temperature Not explicitly reported; standard nitration protocols apply
Carbamate protection Boc protection of amino group Di-tert-butyl dicarbonate, base, organic solvent, RT Typical Boc protection; yields vary

Research Findings and Considerations

  • The preparation of the isoxazole core with tert-butyl substitution is well-documented with optimized pH control critical for maximizing the desired isomer yield.
  • Direct synthesis of this compound is less commonly detailed; however, the compound is commercially available for research use, indicating established synthetic routes exist though proprietary or unpublished.
  • Future research directions suggest exploring derivatives with modified functional groups to enhance biological activity or materials properties, implying synthetic flexibility in the core preparation steps.
  • Safety and environmental impact assessments are recommended due to the use of nitrating agents and potentially hazardous intermediates.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate?

The compound is typically synthesized via multi-step protocols involving:

  • Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O under anhydrous conditions (e.g., DCM, -78°C, N₂ atmosphere) to protect amines .
  • Coupling reactions : Reaction of intermediates with halogenated pyrimidines or aryl halides using catalysts like Pd(PPh₃)₂Cl₂ and CuI in solvents such as THF or DMAc .
  • Nitro group retention : Careful control of reducing agents (e.g., SnCl₂) to avoid premature reduction of the nitro group during subsequent steps . Key intermediates are purified via column chromatography (e.g., EtOAc/DCM gradients) and characterized by LCMS and ¹H NMR .

Q. How is the purity of this compound validated?

Analytical methods include:

  • HPLC : To assess purity (>95% in most protocols) .
  • LCMS : For molecular ion confirmation (e.g., m/z 424.84 [M+H]⁺ for intermediates) .
  • ¹H NMR : To verify structural integrity (e.g., δ 1.46 ppm for Boc-group protons) .

Advanced Research Questions

Q. How do solvent and base selection impact yields in coupling reactions?

Data from synthesis trials (Table 1) highlight critical factors:

SolventBaseCatalystYield (%)Reference
THFDIEAPd(PPh₃)₂Cl₂, CuI58–99
DCMK₂CO₃85–94
DMAcNaHCO₃20–83
  • Polar aprotic solvents (THF, DMAc) : Favor Sonogashira or Ullmann couplings but may require stringent temperature control.
  • Bases : DIEA enhances reactivity in Pd-catalyzed reactions, while K₂CO₃ is effective for nucleophilic substitutions .

Q. What strategies prevent side reactions during nitro group transformations?

  • Selective reduction : Use SnCl₂ in DMF for nitro-to-amine conversion without disturbing the isoxazole ring .
  • Protection : Boc groups stabilize amines during subsequent reactions (e.g., acid-sensitive intermediates require HCl in dioxane for deprotection) .
  • Low-temperature quenching : Prevents exothermic decomposition during workup (e.g., gradual warming from -78°C to RT) .

Q. How can column chromatography be optimized for intermediates?

  • Gradient elution : 0–50% EtOAc in DCM resolves Boc-protected intermediates with >90% recovery .
  • Silica pretreatment : Pre-adsorption of crude residues reduces tailing and improves separation .
  • Azeotropic drying : Removal of residual solvents (e.g., toluene/chloroform) minimizes impurities .

Contradiction Analysis

Q. Why do coupling reactions with NaHCO₃ in DMAc show variable yields (20–83%)?

Discrepancies arise from:

  • Reaction scale : Industrial-scale syntheses (200 L reactors) achieve higher yields (92%) due to controlled mixing and temperature .
  • Catalyst loading : Suboptimal Pd/Cu ratios (<5 mol%) reduce efficiency, as seen in small-scale trials (20% yield) .
  • Impurity profiles : Symmetrical urea byproducts form when carbamate intermediates react with excess amines; this is mitigated by stoichiometric reagent control .

Functional Group Reactivity

Q. What are the stability risks for the nitrobenzisoxazole core under basic conditions?

  • Ring-opening : Prolonged exposure to strong bases (e.g., NaOH) at elevated temperatures can hydrolyze the isoxazole ring.
  • Mitigation : Use pH 5–8 buffers during extractions and avoid prolonged basic conditions .

Methodological Recommendations

Best practices for handling this compound in air-sensitive reactions

  • Inert atmosphere : N₂ or Ar prevents oxidation of nitro groups and Pd catalysts .
  • Low-temperature storage : Store intermediates at 0–6°C to prevent Boc-group cleavage .
  • Moisture control : Anhydrous solvents (e.g., THF over molecular sieves) minimize side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate
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tert-Butyl (5-nitrobenzo[d]isoxazol-3-yl)carbamate

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